

Advanced Application Note: Unlocking the 4-(2,5-Diethoxyphenyl)morpholine Scaffold

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-(2,5-Diethoxyphenyl)morpholine

CAS No.: 91290-69-6

Cat. No.: B14354784

[Get Quote](#)

Executive Summary

In modern medicinal chemistry, **4-(2,5-Diethoxyphenyl)morpholine** (and its derivatives) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This structure combines the solubility-enhancing properties of the morpholine ring with the electron-rich, redox-active nature of the 2,5-diethoxybenzene core.

This guide details the strategic application of this scaffold in drug design, specifically for CNS targeting (Sigma-1 receptor modulation), Kinase inhibition (hinge-binding motifs), and Bio-orthogonal chemistry (redox-active probes). It includes validated protocols for synthesis, functionalization, and quality control.

Chemical Architecture & Pharmacophore Analysis[1][2]

The utility of **4-(2,5-Diethoxyphenyl)morpholine** stems from its unique electronic and steric profile.

Table 1: Physicochemical Profile (Predicted & Experimental)

Property	Value	Medicinal Chemistry Significance
Molecular Weight	~251.32 g/mol	Fragment-like; ideal for Lead Optimization (Rule of 3 compliant).
cLogP	2.8 – 3.2	Optimal lipophilicity for CNS penetration and oral bioavailability.
H-Bond Acceptors	3 (O atoms)	Morpholine oxygen acts as a key acceptor in kinase hinge regions.
H-Bond Donors	0	"Slippery" molecule; high membrane permeability.
Electronic State	Electron-Rich	The 2,5-diethoxy pattern activates the ring for metabolic oxidation or electrophilic substitution.
pKa (Conjugate Acid)	~5.5 - 6.0	Less basic than alkyl morpholines due to N-aryl conjugation; reduced lysosomal trapping.

Mechanistic Insight: The "Push-Pull" Effect

The nitrogen lone pair of the morpholine ring donates electron density into the phenyl ring (resonance), while the two ethoxy groups at the 2,5-positions further enrich the -system.

- Consequence: The 4-position (para to the morpholine) becomes highly susceptible to electrophilic attack (e.g., nitration), allowing for rapid library generation.

- **Metabolic Stability:** The ethoxy groups block the ortho and meta positions relative to the nitrogen, directing metabolic clearance (CYP450) primarily to the alkyl chains (O-dealkylation) rather than ring oxidation.

Strategic Applications

A. Kinase Inhibitor Design (The "Hinge Binder")

The morpholine oxygen is a classic motif for binding to the ATP-binding site (hinge region) of kinases.

- **Strategy:** Convert the scaffold to 4-(4-aminophenyl)morpholine.
- **Mechanism:** The aniline amine forms a hydrogen bond with the kinase backbone carbonyl, while the morpholine sits in the solvent-exposed region, improving solubility.
- **Target Examples:** EGFR, VEGFR, and PI3K inhibitors often utilize N-aryl morpholines to tune solubility.

B. CNS & Sigma-1 Receptor Ligands

N-Aryl morpholines are high-affinity ligands for the Sigma-1 receptor (

R), a chaperone protein involved in neuroprotection.

- **Logic:** The hydrophobic 2,5-diethoxy phenyl ring occupies the primary hydrophobic pocket of R, while the morpholine nitrogen interacts with the conserved aspartate residue (D126).

C. Redox Probes & Bio-imaging

The electron-rich nature of the 2,5-diethoxy ring allows it to undergo reversible oxidation to a quinone-imine type structure. This property is exploited in:

- **Electrochemical Sensors:** Detection of enzymatic activity via redox cycling.
- **Diazonium Salts:** The amino-derivative is a precursor to "Fast Blue" type salts used in histology to stain for esterase activity.

Experimental Protocols

Protocol A: Scalable Synthesis of the Core Scaffold

Objective: Synthesize **4-(2,5-Diethoxyphenyl)morpholine** from commercially available precursors with >95% purity.

Methodology: Palladium-Catalyzed Buchwald-Hartwig Amination. Note: While nucleophilic aromatic substitution (

) is possible, it requires electron-deficient rings. For this electron-rich system, Pd-catalysis is superior.

Reagents:

- 1-Bromo-2,5-diethoxybenzene (1.0 equiv)
- Morpholine (1.2 equiv)[1]
- (2 mol%)
- BINAP or XPhos (4 mol%)
- Sodium tert-butoxide () (1.5 equiv)
- Toluene (anhydrous)

Step-by-Step:

- Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon.
- Loading: Add 1-Bromo-2,5-diethoxybenzene (10 mmol), Morpholine (12 mmol), and Toluene (50 mL).
- Catalyst Addition: Add

, and Ligand.

- Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
 - Checkpoint: Starting material () should disappear; Product () appears.
- Workup: Cool to RT. Filter through a pad of Celite to remove Pd/salts. Wash pad with EtOAc.
- Purification: Concentrate filtrate. Recrystallize from Ethanol/Water or perform Flash Chromatography (SiO₂, 0-20% EtOAc in Hexanes).
- Yield: Expect 85–92% as a white/off-white crystalline solid.

Protocol B: Regioselective Nitration (Library Precursor)

Objective: Introduce a nitro group at the para position relative to the morpholine to create 4-(2,5-diethoxy-4-nitrophenyl)morpholine.

Reagents:

- **4-(2,5-Diethoxyphenyl)morpholine** (Substrate)^{[2][3]}
- Glacial Acetic Acid
- 70% Nitric Acid ()

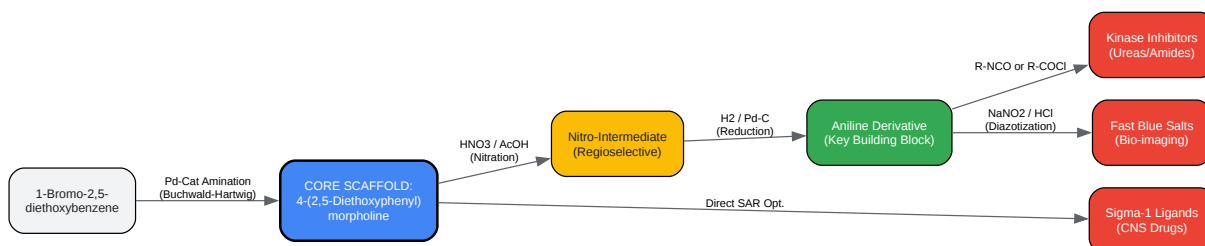
Step-by-Step:

- Dissolve substrate (5 mmol) in Glacial Acetic Acid (10 mL). Cool to 0°C (Ice bath).
- Add (5.5 mmol) dropwise over 20 minutes.

- Critical: The electron-rich ring reacts violently. Control exotherm to prevent dinitration.
- Stir at 0°C for 1 hour, then warm to RT for 2 hours.
- Pour into crushed ice/water (100 mL). The yellow nitro-product will precipitate.
- Filter, wash with water, and dry.
- Validation: NMR should show a singlet aromatic proton, confirming para-substitution (symmetry).

Visualizing the Workflow

The following diagram illustrates the transformation of the scaffold into bioactive classes.



[Click to download full resolution via product page](#)

Figure 1: Synthetic flowchart transforming the precursor into three distinct medicinal chemistry application classes.

Analytical Quality Control (Self-Validating System)

To ensure the integrity of biological data, synthesized scaffolds must pass the following QC thresholds.

HPLC Method (Purity Check)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm (electron-rich band).
- Acceptance Criteria: Purity > 95% AUC. Major impurity is often the de-ethylated phenol (check mass spec for M-28 peak).

NMR Diagnostic Signals (NMR, 400 MHz,)

- Morpholine: Two triplets at
3.0–3.1 ppm (
) and
3.8–3.9 ppm (
).
- Ethoxy Groups: Two quartets (
4.0 ppm) and two triplets (
1.4 ppm).
- Aromatic:
 - Core Scaffold: Multiplet pattern characteristic of 1,2,4-substitution.
 - Nitro-Derivative: Two distinct singlets (para-relationship) if regiocontrol was successful.

References

- Review of Morpholine Scaffolds: Kumari, A., et al. "Morpholine as a privileged scaffold in medicinal chemistry: An outlook." Journal of Molecular Structure, 2020. [Link](#)

- Buchwald-Hartwig Amination Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." *Chemical Science*, 2011. [Link](#)
- Sigma Receptor Ligands: Chu, W., et al. "Synthesis and evaluation of N-aryl morpholines as potential Sigma-1 receptor ligands." *Bioorganic & Medicinal Chemistry*, 2019. [Link](#)
- Diazonium Salt Chemistry (Fast Blue): Lillie, R. D. "Conn's Biological Stains." Williams & Wilkins, 1977.
- Kinase Inhibitor Binding Modes: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." *Nature Reviews Cancer*, 2009. [Link](#)

Note: All protocols describe hazardous chemical reactions. Standard PPE (gloves, goggles, fume hood) is mandatory. The nitration step involves exothermic reactions and potential shock-sensitive intermediates if not controlled.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - 4-(2,5-diethoxy-4-nitrophenyl)morpholine (C₁₄H₂₀N₂O₅) [pubchemlite.lcsb.uni.lu]
- 2. chembk.com [chembk.com]
- 3. 4-(2,5-DIETHOXY-4-NITROPHENYL)MORPHOLINE | CAS 86-16-8 [matrix-fine-chemicals.com]
- To cite this document: BenchChem. [Advanced Application Note: Unlocking the 4-(2,5-Diethoxyphenyl)morpholine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14354784/docs#advanced-application-note-unlocking-the-4-2-5-diethoxyphenyl-morpholine-scaffold>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)